[2-(5-Bromopyridin-3-yl)phenyl](thiophen-2-yl)methanone
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Overview
Description
2-(5-Bromopyridin-3-yl)phenylmethanone is a chemical compound that features a bromopyridine moiety linked to a phenyl group, which is further connected to a thiophene ring through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)phenylmethanone typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Coupling Reaction: The brominated pyridine is then coupled with a phenylboronic acid derivative using a palladium-catalyzed Suzuki coupling reaction.
Thiophene Introduction: The resulting intermediate is further reacted with a thiophene derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(5-Bromopyridin-3-yl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and interactions.
Industry: It may be used in the production of advanced materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The phenyl and thiophene groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-3-yl)phenylmethanone
- 2-(5-Fluoropyridin-3-yl)phenylmethanone
- 2-(5-Iodopyridin-3-yl)phenylmethanone
Uniqueness
2-(5-Bromopyridin-3-yl)phenylmethanone is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
CAS No. |
858035-61-7 |
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Molecular Formula |
C16H10BrNOS |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
[2-(5-bromopyridin-3-yl)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H10BrNOS/c17-12-8-11(9-18-10-12)13-4-1-2-5-14(13)16(19)15-6-3-7-20-15/h1-10H |
InChI Key |
GJOUCCHVQWXHLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)Br)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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